molecular formula C9H10F2O B13269930 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol

2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B13269930
M. Wt: 172.17 g/mol
InChI Key: QORPURSVLHCMND-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the selective fluorination of a precursor compound using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure the selective introduction of fluorine atoms without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, reduction, and purification to obtain the desired product with high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-methylphenyl)ethan-1-ol
  • 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one

Comparison: Compared to similar compounds, 2-(2,4-Difluoro-5-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(2,4-difluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5,12H,2-3H2,1H3

InChI Key

QORPURSVLHCMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)CCO

Origin of Product

United States

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